molecular formula C28H35ClN2O8 B6289810 Boc-L-Met-O-CH2-Ph-CH2-COOH CAS No. 109517-87-5

Boc-L-Met-O-CH2-Ph-CH2-COOH

Cat. No.: B6289810
CAS No.: 109517-87-5
M. Wt: 563.0 g/mol
InChI Key: WYVWBHVSTAWWCQ-QHCPKHFHSA-N
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Description

. It is a derivative of methionine, an essential amino acid, and is often used in peptide synthesis and other biochemical studies.

Preparation Methods

The synthesis of Boc-L-Met-O-CH2-Ph-CH2-COOH involves several steps. One common method includes the protection of the amino group of methionine with a tert-butoxycarbonyl (Boc) group. This is followed by the oxidation of the sulfur atom to form the sulfoxide. The resulting compound is then coupled with a phenylacetic acid derivative through an esterification reaction . The reaction conditions typically involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Chemical Reactions Analysis

Boc-L-Met-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-L-Met-O-CH2-Ph-CH2-COOH is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-L-Met-O-CH2-Ph-CH2-COOH involves its incorporation into peptide chains during synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group of methionine . This allows the synthesized peptide to exhibit its biological activity.

Comparison with Similar Compounds

Boc-L-Met-O-CH2-Ph-CH2-COOH is unique due to its specific structure, which includes a protected methionine derivative coupled with a phenylacetic acid moiety. Similar compounds include:

    Boc-L-Met-OH: A simpler derivative of methionine with only the Boc-protected amino group.

    Boc-L-Met-OMe: A methyl ester derivative of Boc-L-Met-OH.

    Boc-L-Met-NH2: An amide derivative of Boc-L-Met-OH.

These compounds share similar protective groups and methionine derivatives but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2-[4-[[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN2O8/c1-28(2,3)39-27(36)31-23(25(34)37-17-20-13-11-19(12-14-20)16-24(32)33)10-6-7-15-30-26(35)38-18-21-8-4-5-9-22(21)29/h4-5,8-9,11-14,23H,6-7,10,15-18H2,1-3H3,(H,30,35)(H,31,36)(H,32,33)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVWBHVSTAWWCQ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)OCC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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